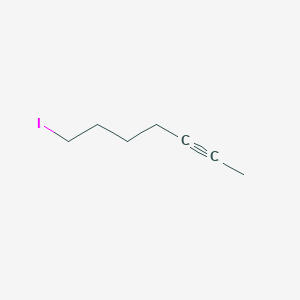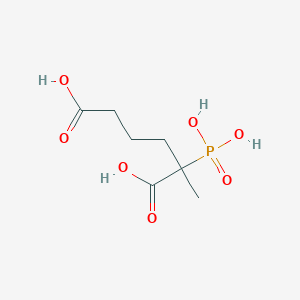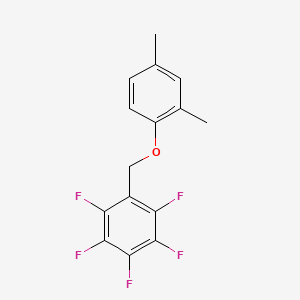
(Hepta-1,6-dien-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hepta-1,6-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a diene system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-2-yl)benzene typically involves the reaction of benzene with a hepta-1,6-dien-2-yl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Formation of the electrophile: The hepta-1,6-dien-2-yl halide reacts with the Lewis acid to form a more reactive electrophile.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of the this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反应分析
Types of Reactions
(Hepta-1,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the diene can yield the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or oleum, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols depending on the reagent used.
Reduction: The corresponding alkane.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
科学研究应用
(Hepta-1,6-dien-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Hepta-1,6-dien-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Styrene: Similar structure but with a vinyl group instead of a hepta-1,6-dien-2-yl group.
Phenylbutadiene: Contains a butadiene moiety attached to a benzene ring.
Phenylhexadiene: Similar to (Hepta-1,6-dien-2-yl)benzene but with a hexadiene group.
Uniqueness
This compound is unique due to its extended diene system, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of aromatic and diene functionalities makes it a versatile compound in synthetic and applied chemistry.
属性
CAS 编号 |
66406-90-4 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
hepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |
InChI 键 |
JUKFOTYCJGAAJF-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC(=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
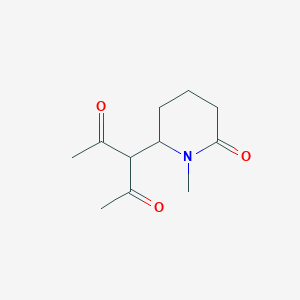
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
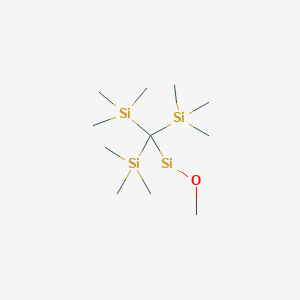
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
